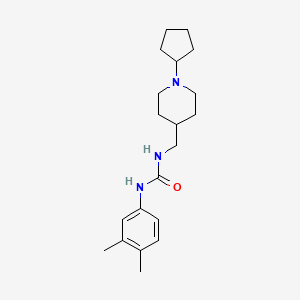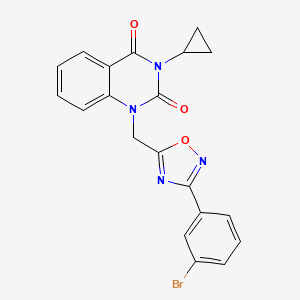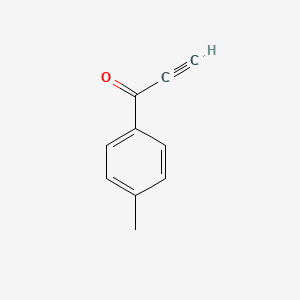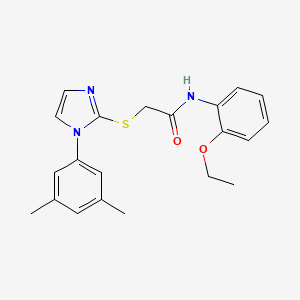
1-((1-Cyclopentylpiperidin-4-yl)methyl)-3-(3,4-dimethylphenyl)urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-((1-Cyclopentylpiperidin-4-yl)methyl)-3-(3,4-dimethylphenyl)urea, also known as CPP-109, is a potent and selective inhibitor of the enzyme histone deacetylase 2 (HDAC2). HDAC2 is an important target for drug discovery due to its role in regulating gene expression and cell differentiation. In recent years, there has been a growing interest in the development of HDAC inhibitors for the treatment of various diseases, including cancer, neurological disorders, and inflammatory conditions. CPP-109 has shown promising results in preclinical studies and is currently being investigated in clinical trials for the treatment of alcohol and cocaine addiction.
作用機序
1-((1-Cyclopentylpiperidin-4-yl)methyl)-3-(3,4-dimethylphenyl)urea exerts its pharmacological effects by inhibiting the activity of HDAC2. HDACs are enzymes that remove acetyl groups from histone proteins, leading to the repression of gene expression. By inhibiting HDAC2, 1-((1-Cyclopentylpiperidin-4-yl)methyl)-3-(3,4-dimethylphenyl)urea increases the acetylation of histones, leading to the activation of genes that are involved in various cellular processes, including cell differentiation, apoptosis, and inflammation. The specific mechanism by which 1-((1-Cyclopentylpiperidin-4-yl)methyl)-3-(3,4-dimethylphenyl)urea exerts its effects on addiction and cognitive function is not fully understood, but it is thought to involve changes in gene expression that lead to alterations in neuronal plasticity and synaptic function.
Biochemical and physiological effects:
1-((1-Cyclopentylpiperidin-4-yl)methyl)-3-(3,4-dimethylphenyl)urea has been shown to have a number of biochemical and physiological effects in preclinical models. In addition to its effects on gene expression and cellular processes, 1-((1-Cyclopentylpiperidin-4-yl)methyl)-3-(3,4-dimethylphenyl)urea has been shown to increase levels of the neurotransmitter dopamine in the brain, which may contribute to its effects on addiction and cognitive function. 1-((1-Cyclopentylpiperidin-4-yl)methyl)-3-(3,4-dimethylphenyl)urea has also been shown to reduce oxidative stress and inflammation in animal models of disease.
実験室実験の利点と制限
One of the major advantages of 1-((1-Cyclopentylpiperidin-4-yl)methyl)-3-(3,4-dimethylphenyl)urea is its selectivity for HDAC2, which reduces the risk of off-target effects and toxicity. 1-((1-Cyclopentylpiperidin-4-yl)methyl)-3-(3,4-dimethylphenyl)urea is also highly potent and has been shown to be effective at low concentrations in preclinical models. However, one limitation of 1-((1-Cyclopentylpiperidin-4-yl)methyl)-3-(3,4-dimethylphenyl)urea is its poor solubility in aqueous solutions, which can make it difficult to administer in vivo. In addition, the effects of 1-((1-Cyclopentylpiperidin-4-yl)methyl)-3-(3,4-dimethylphenyl)urea on addiction and cognitive function may be influenced by a number of factors, including the dose, duration of treatment, and route of administration.
将来の方向性
There are several potential future directions for research on 1-((1-Cyclopentylpiperidin-4-yl)methyl)-3-(3,4-dimethylphenyl)urea. One area of interest is the development of more potent and selective HDAC inhibitors that can be used to target specific disease pathways. Another area of interest is the investigation of the effects of 1-((1-Cyclopentylpiperidin-4-yl)methyl)-3-(3,4-dimethylphenyl)urea on other neurological disorders, such as Parkinson's disease and Huntington's disease. Finally, there is a need for further clinical trials to investigate the safety and efficacy of 1-((1-Cyclopentylpiperidin-4-yl)methyl)-3-(3,4-dimethylphenyl)urea in humans, particularly for the treatment of addiction and cognitive dysfunction.
合成法
1-((1-Cyclopentylpiperidin-4-yl)methyl)-3-(3,4-dimethylphenyl)urea can be synthesized using a multi-step process starting from commercially available starting materials. The first step involves the synthesis of 1-cyclopentylpiperidine-4-carboxylic acid, which is then converted to its corresponding acid chloride. The acid chloride is then reacted with 3,4-dimethylphenyl isocyanate to form the urea intermediate. Finally, the urea intermediate is treated with formaldehyde and sodium cyanoborohydride to yield 1-((1-Cyclopentylpiperidin-4-yl)methyl)-3-(3,4-dimethylphenyl)urea in high yield and purity.
科学的研究の応用
1-((1-Cyclopentylpiperidin-4-yl)methyl)-3-(3,4-dimethylphenyl)urea has been extensively studied in preclinical models for its potential therapeutic applications. In animal studies, 1-((1-Cyclopentylpiperidin-4-yl)methyl)-3-(3,4-dimethylphenyl)urea has been shown to reduce alcohol and cocaine self-administration, as well as decrease drug-seeking behavior in rats. 1-((1-Cyclopentylpiperidin-4-yl)methyl)-3-(3,4-dimethylphenyl)urea has also been shown to improve cognitive function in animal models of Alzheimer's disease and traumatic brain injury. In addition, 1-((1-Cyclopentylpiperidin-4-yl)methyl)-3-(3,4-dimethylphenyl)urea has anti-inflammatory effects and has been shown to reduce inflammation in models of rheumatoid arthritis and inflammatory bowel disease.
特性
IUPAC Name |
1-[(1-cyclopentylpiperidin-4-yl)methyl]-3-(3,4-dimethylphenyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H31N3O/c1-15-7-8-18(13-16(15)2)22-20(24)21-14-17-9-11-23(12-10-17)19-5-3-4-6-19/h7-8,13,17,19H,3-6,9-12,14H2,1-2H3,(H2,21,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HBAFPQIBVYWSRK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)NCC2CCN(CC2)C3CCCC3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H31N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(1-Cyclopentylpiperidin-4-yl)methyl]-3-(3,4-dimethylphenyl)urea | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-chloro-N-(2-(p-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2853887.png)
![2-({3-benzyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-[(4-methylphenyl)methyl]acetamide](/img/structure/B2853889.png)
![(E)-3-(4-chloro-2-methylanilino)-1-[3-(3-fluorophenyl)-2,1-benzisoxazol-5-yl]-2-propen-1-one](/img/structure/B2853890.png)


![1-[1-(2,1,3-Benzothiadiazole-5-carbonyl)piperidin-4-yl]-3-cyclopropylimidazolidine-2,4-dione](/img/structure/B2853895.png)

![N-(3-chlorophenyl)-2-[3-oxo-8-(pyrrolidin-1-yl)[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl]acetamide](/img/structure/B2853899.png)
![5-((4-Ethoxyphenyl)(4-ethylpiperazin-1-yl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2853901.png)

![Methyl 3-(bromomethyl)bicyclo[1.1.1]pentane-1-carboxylate](/img/structure/B2853903.png)
![5-bromo-N-(3-(3-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)furan-2-carboxamide](/img/structure/B2853904.png)
